ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)15-12-11(14-9(2)18-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKUYQKVBJOMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(S1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of 2-methyl-4-phenylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles or amino-substituted thiazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazole derivatives, including ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate, exhibit promising anticancer properties. A study highlighted that compounds with thiazole moieties can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and often dysregulated in cancer cells. These inhibitors can induce apoptosis in cancer cells through mechanisms involving the inhibition of P-TEFb, thereby reducing RNA transcript levels that promote cell proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Target Enzyme | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | CDK9 | Induces apoptosis via P-TEFb inhibition | |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | Reduces RNA transcript levels |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including the condensation of thiazole derivatives with carbamates. The process can be optimized to yield high purity and yield through various methods such as microwave-assisted synthesis .
Characterization Techniques
Characterization of synthesized compounds is typically performed using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compounds.
Pharmacological Studies
In Vitro Studies
In vitro studies have demonstrated that thiazole derivatives can exhibit antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential as broad-spectrum antimicrobial agents .
Case Study: Antimicrobial Activity
A case study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, supporting their potential use in developing new antibiotics .
Clinical Applications
Thiazole-containing compounds have been investigated for their roles in treating various diseases beyond cancer, including neurodegenerative disorders and infections. Their ability to modulate biological pathways makes them suitable candidates for further clinical trials.
Mechanism of Action
The mechanism of action of ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate with structurally related carbamates and thiazole derivatives:
Key Observations :
- The tert-butyl variant (CAS 1376373-18-0) offers steric bulk, which may reduce metabolic degradation but limit solubility .
- Thermal Stability : The 4-nitrophenyl-substituted analog (melting point 206–208°C) demonstrates higher thermal stability, attributed to strong electron-withdrawing nitro groups enhancing intermolecular interactions .
- Complex Derivatives : Peptidomimetic carbamates (e.g., ) exhibit significantly higher molecular weights and structural complexity, often designed for targeted protein binding.
Q & A
Q. What are the common synthetic routes for ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate?
The compound is typically synthesized via a carbamate-forming reaction between 2-methyl-4-phenyl-1,3-thiazol-5-amine and ethyl chloroformate. The reaction is base-catalyzed (e.g., triethylamine) in aprotic solvents like dichloromethane or tetrahydrofuran (THF) under inert conditions . Alternative methods include catalyst-free, aqueous ethanol-mediated multicomponent reactions, which avoid hazardous solvents and improve green chemistry metrics .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- 1H/13C NMR : To confirm the presence of the thiazole ring protons (δ 6.8–7.5 ppm for aromatic protons) and carbamate carbonyl signals (δ 155–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak ([M+H]+) and isotopic pattern .
- X-ray crystallography (SHELX) : For resolving crystal packing and bond angles, particularly when single crystals are obtained .
Q. What preliminary biological assays are used to evaluate its activity?
- Antiproliferative assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) to assess anticancer potential.
- Antimicrobial testing (minimum inhibitory concentration, MIC) against Gram-positive/negative bacteria .
- Enzyme inhibition studies (e.g., kinase or protease targets) due to the thiazole moiety’s role in binding active sites .
Advanced Research Questions
Q. How do electronic effects of substituents influence synthetic yields?
Electron-withdrawing groups (EWGs) on aromatic aldehydes (e.g., NO2, Cl) enhance reactivity in multicomponent syntheses, achieving 80–92% yields. In contrast, electron-donating groups (EDGs, e.g., OCH3) reduce yields due to destabilized intermediates . Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) further modulate reaction efficiency .
Q. What strategies optimize crystallographic refinement for this compound?
- Use SHELXL for small-molecule refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in the ethyl carbamate group .
- For twinned crystals, employ the TWINROTMAT command in SHELX to handle pseudo-merohedral twinning .
- Validate hydrogen bonding networks (e.g., N–H···O interactions) using PLATON or Mercury .
Q. How do structural modifications alter bioactivity?
- Morpholine ring incorporation (e.g., ethyl N-(4-morpholinomethyl)carbamate analogs) improves solubility and protein binding via hydrogen-bond acceptor sites .
- Chlorine substitution at the phenyl ring enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
- Methyl vs. ethyl carbamates : Ethyl groups reduce cytotoxicity compared to methyl derivatives but improve metabolic stability .
Q. How to resolve contradictions in biological data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for MIC).
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .
- Statistical analysis : Apply ANOVA or Student’s t-test to compare IC50 values from independent studies .
Methodological Guidance
- Synthesis Troubleshooting : If yields drop below 60%, replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to stabilize reactive intermediates .
- Crystallization : Use slow vapor diffusion (hexane/ethyl acetate) to grow single crystals suitable for SHELX refinement .
- SAR Studies : Combine docking simulations (AutoDock Vina) with synthetic modifications to prioritize high-affinity analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
